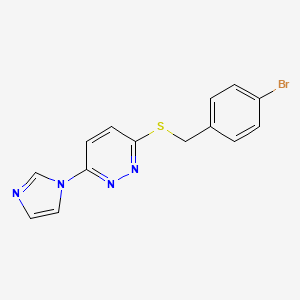
3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups. These include a bromobenzyl group, a thioether linkage, a pyridazine ring, and an imidazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and imidazole rings, both of which are aromatic and contribute to the compound’s stability. The bromobenzyl group would add steric bulk to the molecule, and the sulfur atom in the thioether linkage could potentially act as a nucleophile .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could be displaced in a nucleophilic substitution reaction. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could influence its boiling and melting points .科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing the imidazo[1,2-b]pyridazine scaffold, are of significant interest due to their diverse bioactive molecules and potential therapeutic applications. The success of kinase inhibitors like ponatinib, which contains this scaffold, has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for enhanced pharmacokinetic profiles and efficiency in medicinal applications. The comprehensive review by Garrido et al. (2021) on this scaffold in medicinal chemistry underscores its utility in designing novel compounds with potential therapeutic uses, emphasizing structure-activity relationships (SAR) and the quest for enhanced medicinal properties (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Synthesis and Biological Activity of Pyridazine Derivatives
The green synthesis of pyridazine derivatives, as discussed by Dhanalakshmi et al. (2021), presents an atom economical and environmentally friendly approach for constructing complex molecules. This method focuses on the multi-component reactions (MCRs) for synthesizing fused heterocycles, such as pyridazine derivatives, in a single step. Such green chemistry approaches are vital for sustainable development in pharmaceutical research, offering straightforward methods for creating complex heterocycles with wide-ranging therapeutic potentials (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).
Pyridazine and N-oxide Derivatives in Organic Synthesis and Drug Development
The role of heterocyclic N-oxide derivatives, including those synthesized from pyridazine, has been highlighted in various functionalities essential for drug development and organic synthesis. Li et al. (2019) emphasize the importance of these compounds in forming metal complexes, designing catalysts, and their applications in medicinal chemistry, showcasing the versatility of pyridazine derivatives in contributing to novel therapeutic agents with activities such as anticancer, antibacterial, and anti-inflammatory (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
将来の方向性
特性
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4S/c15-12-3-1-11(2-4-12)9-20-14-6-5-13(17-18-14)19-8-7-16-10-19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMQBFUXFIVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)N3C=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

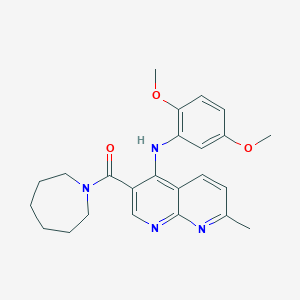

![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)
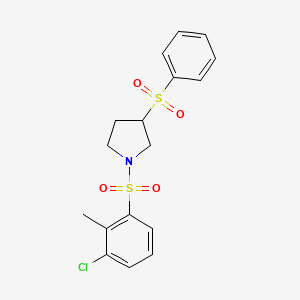
![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)
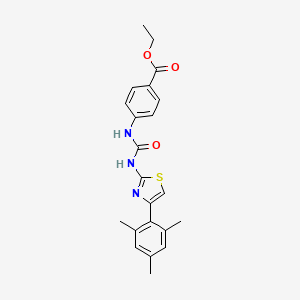
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)
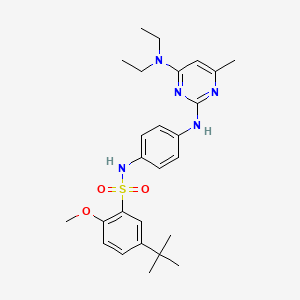
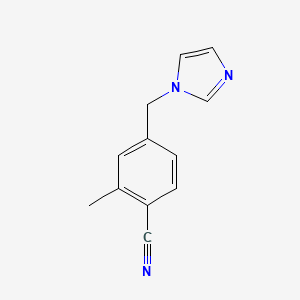
![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)
![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2639808.png)
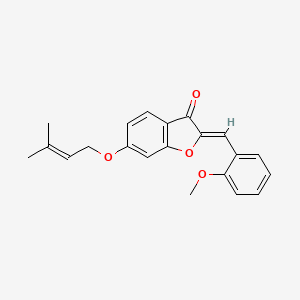
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2639810.png)